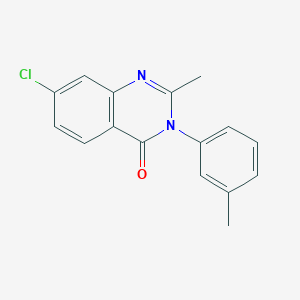![molecular formula C17H22N2O2 B11842763 Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester ist eine chemische Verbindung mit der Summenformel C17H22N2O2 und einem Molekulargewicht von 286,37 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Carbamoylgruppe umfasst, die an einen Cyclopentylring gebunden ist, der mit einer 4-Cyanophenylgruppe substituiert ist. Aufgrund ihrer besonderen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester erfolgt typischerweise durch Reaktion von 1-(4-Cyanophenyl)cyclopentylamin mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Estergruppe zu verhindern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Carbamoylgruppe stattfinden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung substituierter Carbamate.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In der Untersuchung der Enzyminhibition und Proteininteraktionen.
Medizin: Potenzieller Einsatz in der Medikamentenentwicklung aufgrund seiner pharmakologischen Eigenschaften.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Diese Inhibition kann verschiedene biochemische Signalwege beeinflussen, was zu Veränderungen der Zellfunktionen führt .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[1-(4-Methoxyphenyl)-4-piperidinyl]carbaminsäure, 1,1-Dimethylethylester .
- N-[1-(4-Cyanophenyl)cyclobutyl]carbaminsäure, 1,1-Dimethylethylester .
- N-2-(1-Piperazinyl)ethylcarbaminsäure, 1,1-Dimethylethylester .
Einzigartigkeit
N-[1-(4-Cyanophenyl)cyclopentyl]carbaminsäure, 1,1-Dimethylethylester ist aufgrund seines spezifischen Substitutionsschemas am Cyclopentylring und dem Vorhandensein einer Cyanophenylgruppe einzigartig. Diese strukturelle Einzigartigkeit verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für spezialisierte Anwendungen in Forschung und Industrie wertvoll machen .
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
FTCVCSKMYRTWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



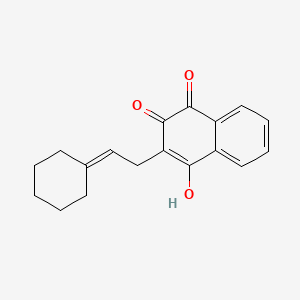

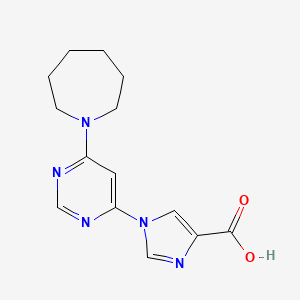

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
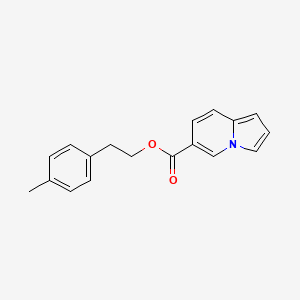
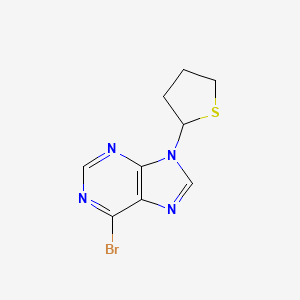
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

